molecular formula C20H24N2O3 B12874951 4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one

4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one

Cat. No.: B12874951
M. Wt: 340.4 g/mol
InChI Key: FRZGROVVMXMITN-UHFFFAOYSA-N
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Description

4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a quinuclidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the quinuclidine moiety through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or electrophilic reagents like sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce more saturated compounds.

Scientific Research Applications

4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core but different substituents.

    Quinuclidine Derivatives: Compounds with a quinuclidine moiety but different attached groups.

Uniqueness

4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one is unique due to its specific combination of a quinoline core and a quinuclidine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]-6-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C20H24N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9-10,12-13,18,20,24H,1,6-8,11H2,2H3,(H,21,23)

InChI Key

FRZGROVVMXMITN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

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